

Application Notes and Protocols for 2-Bromoquinoline-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoline-4-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of functional molecules. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive aldehyde group at the 4-position and a bromine atom at the 2-position allows for diverse chemical modifications, making it a valuable building block in drug discovery and materials science.

The aldehyde functionality readily participates in reactions such as Knoevenagel condensation, Schiff base formation, and Wittig reactions, enabling the introduction of various substituents and the extension of the conjugated system. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups. This dual reactivity provides a powerful platform for the generation of diverse molecular architectures with tailored electronic and biological properties.

These application notes provide an overview of the utility of **2-Bromoquinoline-4-carbaldehyde** in various research areas and offer detailed protocols for its derivatization through common synthetic transformations.



Applications

Antimicrobial Drug Discovery

Quinoline derivatives are a well-established class of antimicrobial agents.[1][2] The scaffold is present in several approved drugs and numerous investigational compounds. Derivatives of **2-Bromoquinoline-4-carbaldehyde** can be synthesized to target essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[3][4] Inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death.[3][5] The aldehyde and bromo functionalities allow for the synthesis of a diverse library of compounds to probe structure-activity relationships (SAR) and optimize antimicrobial potency.

Fluorescent Probe Development

The quinoline nucleus possesses inherent fluorescent properties. By extending the π -conjugated system through reactions at the aldehyde group, novel fluorophores can be developed. These fluorescent probes can be designed for the detection of biologically relevant species, such as metal ions or reactive oxygen species, or for use in cellular imaging applications.[6] The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned through judicious selection of reaction partners.[7][8]

Synthesis of Bioactive Heterocycles

2-Bromoquinoline-4-carbaldehyde is a valuable precursor for the synthesis of more complex heterocyclic systems. The aldehyde group can be utilized in multicomponent reactions or cyclization reactions to construct novel ring systems with potential biological activities. The bromine atom can be substituted to introduce further diversity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **2-Bromoquinoline-4-carbaldehyde** with an arylboronic acid.

Materials:



• 2-Bromoquinoline-4-carbaldehyde

- Arylboronic acid (e.g., phenylboronic acid)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Sodium carbonate (Na₂CO₃)
- n-Propanol
- · Deionized water
- · Ethyl acetate
- Activated charcoal
- Sodium sulfate (Na₂SO₄)
- Celite

Procedure:

- To a round-bottomed flask equipped with a magnetic stir bar and a condenser, add **2-Bromoquinoline-4-carbaldehyde** (1.0 eq), the arylboronic acid (1.1 eq), and n-propanol.
- Stir the mixture for 15 minutes at room temperature to allow for dissolution.
- Add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), a 2M aqueous solution of sodium carbonate (1.3 eq), and deionized water.[1]
- Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
- Upon completion, cool the reaction to room temperature and add deionized water.
- Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.[1]



- Dry the organic phase over anhydrous sodium sulfate, and add activated charcoal. Stir for 10 minutes.
- Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel.

Expected Outcome: The corresponding 2-aryl-quinoline-4-carbaldehyde derivative.

Protocol 2: Knoevenagel Condensation for the Synthesis of α , β -Unsaturated Compounds

This protocol outlines a general procedure for the Knoevenagel condensation of **2-Bromoquinoline-4-carbaldehyde** with an active methylene compound.[9][10]

Materials:

- · 2-Bromoquinoline-4-carbaldehyde
- Active methylene compound (e.g., malononitrile, diethyl malonate)
- Piperidine (catalyst)
- Ethanol or Methanol

Procedure:

- Dissolve **2-Bromoquinoline-4-carbaldehyde** (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or methanol in a round-bottomed flask.
- Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.[9]
- Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the reactivity of the substrates. Monitor the reaction by TLC.
- Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.



- If the product does not precipitate, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Expected Outcome: The corresponding 2-bromo-4-(substituted-vinyl)quinoline derivative.

Protocol 3: Schiff Base Formation

This protocol provides a general method for the synthesis of Schiff bases (imines) from **2-Bromoquinoline-4-carbaldehyde** and a primary amine.[11][12]

Materials:

- 2-Bromoquinoline-4-carbaldehyde
- Primary amine (e.g., aniline, benzylamine)
- Ethanol
- · Glacial acetic acid (catalyst, optional)

Procedure:

- Dissolve **2-Bromoquinoline-4-carbaldehyde** (1.0 eq) in ethanol in a round-bottomed flask.
- Add an equimolar amount of the primary amine (1.0 eg) to the solution.
- If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[11]
- After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.



Expected Outcome: The corresponding N-(2-bromoquinolin-4-ylmethylene)amine derivative.

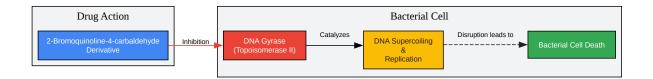
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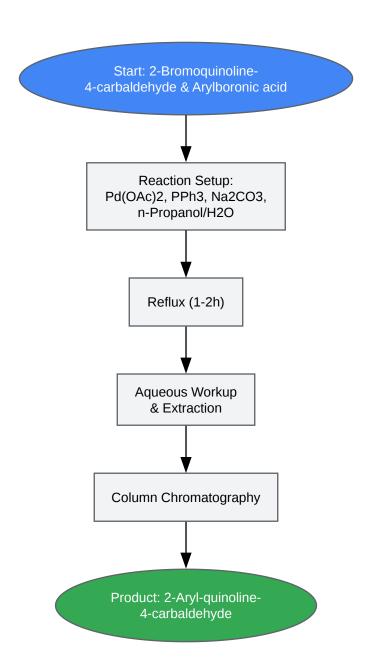
The following table summarizes the antimicrobial activity of various quinoline derivatives, demonstrating the potential for derivatives of **2-Bromoquinoline-4-carbaldehyde** in this therapeutic area.

Compound Class	Test Organism	MIC (μg/mL)	Reference
Phenylquinoline- oxadiazole derivatives	Staphylococcus aureus	0.01 - 0.062	[3]
Benzylidene hydrazineyl quinoline derivatives	Streptococcus pneumoniae	12.5 - 50	[3]
(2-Methylquinolin-4- yl)piperidine derivatives	Mycobacterium tuberculosis	1.72 - 3.81 (μM)	[3]
Quinoline-1,2,4- triazine hybrids	Plasmodium falciparum (chloroquine- sensitive)	0.25 (μΜ)	[13]
Quinoline-1,2,4- triazine hybrids	Plasmodium falciparum (chloroquine-resistant)	4.54 (μM)	[13]

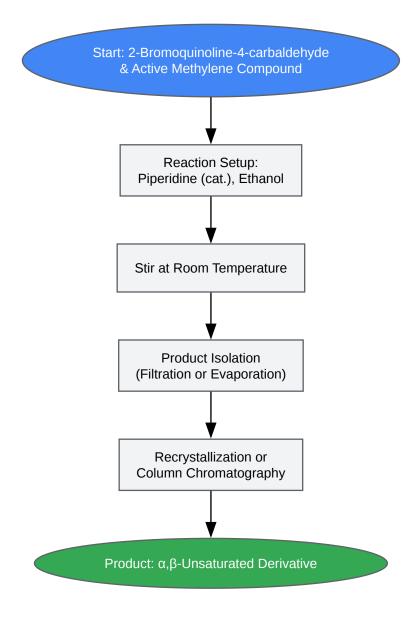
Signaling Pathway and Experimental Workflow Diagrams











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Methodological & Application





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